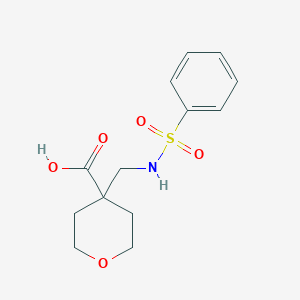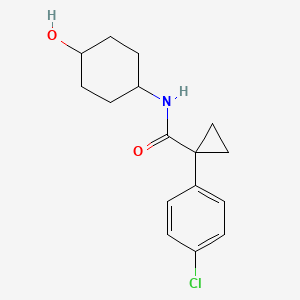![molecular formula C13H16FNO5S B6646922 4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)
4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid, commonly known as Fosfomycin, is an antibiotic drug used to treat various bacterial infections. It was first discovered in 1969 and has been used successfully in clinical settings ever since. Fosfomycin is a broad-spectrum antibiotic that targets various bacteria, including gram-positive and gram-negative bacteria.
Mecanismo De Acción
Fosfomycin works by inhibiting the bacterial enzyme, UDP-N-acetylglucosamine enolpyruvyl transferase, which is responsible for the synthesis of bacterial cell walls. This inhibition leads to the disruption of cell wall synthesis, resulting in the death of the bacteria.
Biochemical and physiological effects:
Fosfomycin has been shown to have a low toxicity profile and does not have any significant effects on the biochemical or physiological processes in the body. It is rapidly excreted from the body, mainly through the urine, and does not accumulate in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fosfomycin has several advantages for lab experiments, including its broad-spectrum activity against various bacteria, low toxicity profile, and rapid excretion from the body. However, it also has some limitations, including its limited activity against some bacteria and the possibility of bacterial resistance.
Direcciones Futuras
There are several future directions for the study of Fosfomycin. One direction is the development of new formulations of the drug that can overcome bacterial resistance. Another direction is the investigation of the drug's potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further research is needed to understand the drug's mechanism of action and its effects on the body's microbiome.
Conclusion:
Fosfomycin is a broad-spectrum antibiotic that has been extensively studied for its antibacterial properties. It works by inhibiting the bacterial enzyme responsible for cell wall synthesis, leading to bacterial death. Fosfomycin has several advantages for lab experiments, including its low toxicity profile and rapid excretion from the body. However, it also has some limitations, including its limited activity against some bacteria and the possibility of bacterial resistance. Future research directions include the development of new formulations of the drug, investigation of its use in combination with other antibiotics, and understanding its effects on the body's microbiome.
Métodos De Síntesis
Fosfomycin is synthesized by the reaction of phosphoric acid with epoxide, which is then reacted with formaldehyde and a sulfonamide. The resulting compound is then purified and crystallized to obtain Fosfomycin.
Aplicaciones Científicas De Investigación
Fosfomycin has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used in the treatment of urinary tract infections, acute exacerbations of chronic bronchitis, and other bacterial infections.
Propiedades
IUPAC Name |
4-[[(4-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5S/c14-10-1-3-11(4-2-10)21(18,19)15-9-13(12(16)17)5-7-20-8-6-13/h1-4,15H,5-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUAUTAWEDWIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646854.png)
![4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646866.png)
![4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646874.png)
![4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646882.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
![4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)

![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)
![4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)
